
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as SNS-032 and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide involves the inhibition of CDKs. CDKs are enzymes that play a crucial role in cell division and are often overexpressed in cancer cells. By inhibiting CDKs, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide can prevent the growth and proliferation of cancer cells. In neurodegenerative diseases, this compound can protect neurons from apoptosis by activating the PI3K/Akt signaling pathway. In viral infections, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide can inhibit the replication of the virus by targeting viral proteins.
Biochemical and Physiological Effects:
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis. In neurodegenerative diseases, it can protect neurons from apoptosis and improve cognitive function. In viral infections, it can inhibit the replication of the virus. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide in lab experiments include its potential applications in various fields, its ability to inhibit CDKs, and its ability to protect neurons from apoptosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its exact biochemical and physiological effects.
Future Directions
There are several future directions for the study of 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide. These include:
1. Further studies to determine the exact biochemical and physiological effects of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential applications of this compound in other fields, such as infectious diseases and autoimmune disorders.
4. Development of more potent and selective inhibitors of CDKs.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
6. Investigation of the potential use of this compound as a diagnostic tool for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the exact biochemical and physiological effects of this compound and to develop more efficient synthesis methods and more potent and selective inhibitors of CDKs.
Synthesis Methods
The synthesis of 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide involves several steps. The first step is the reaction of 2-chloropyridine with sodium ethoxide to form 2-ethoxypyridine. The second step involves the reaction of 2-ethoxypyridine with 4-ethoxybenzoyl chloride to form 2-(4-ethoxybenzoyl)pyridine. The final step involves the reaction of 2-(4-ethoxybenzoyl)pyridine with thionyl chloride and ammonia to form 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide.
Scientific Research Applications
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting cyclin-dependent kinases (CDKs). In neurodegenerative diseases, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide has been shown to protect neurons from apoptosis and improve cognitive function. In viral infections, this compound has been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-11-8-6-10(7-9-11)16-14(18)12-4-3-5-13(15)17-12/h3-9H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPIRGLLWRJABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)

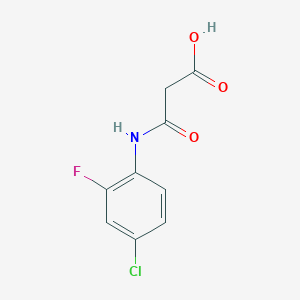
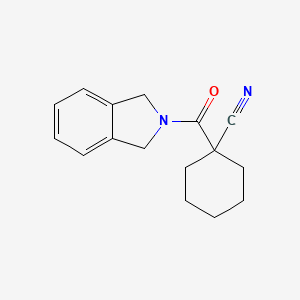
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
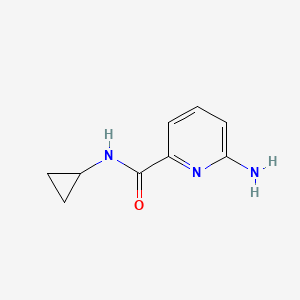
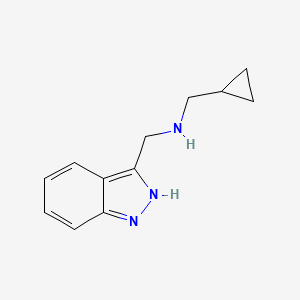
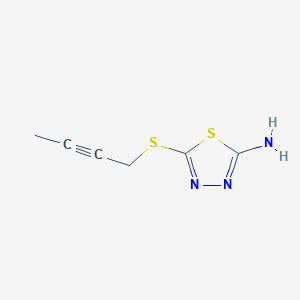
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
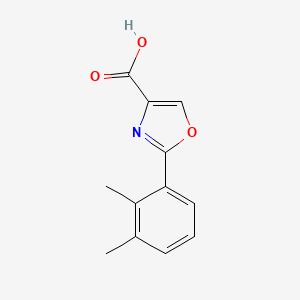
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)